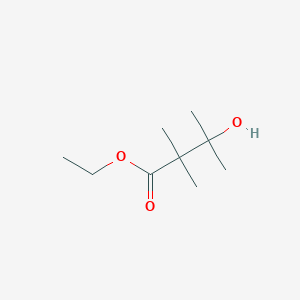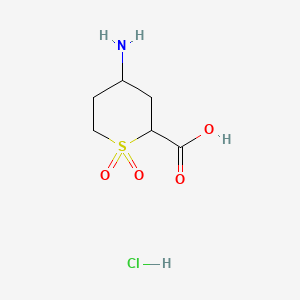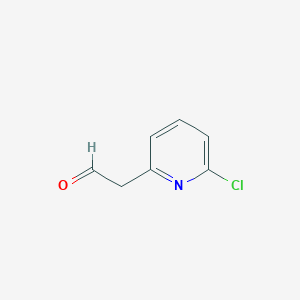![molecular formula C15H17N B13618296 1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 2’ position and an ethanamine group at the 3’ position
Synthetic Routes and Reaction Conditions:
Transaminase-Mediated Synthesis: One of the methods to synthesize 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves the use of transaminase enzymes. This biocatalytic approach is environmentally sustainable and offers high enantioselectivity.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale biocatalytic processes using engineered transaminase enzymes to achieve high yields and purity. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or alkylation, at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
科学的研究の応用
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of chiral amines, which are important intermediates in the production of various pharmaceuticals.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its structural versatility and reactivity.
作用機序
The mechanism of action of 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. The biphenyl structure allows for interactions with aromatic binding sites, enhancing its binding affinity and specificity .
類似化合物との比較
1-(1,1’-Biphenyl-2-yl)ethan-1-amine: This compound has a similar biphenyl structure but with the ethanamine group at the 2’ position.
1-(3-Methylphenyl)ethan-1-amine: This compound features a single aromatic ring with a methyl group at the 3’ position and an ethanamine group.
Uniqueness: 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and binding properties. The presence of both a methyl group and an ethanamine group on the biphenyl scaffold provides a distinct combination of electronic and steric effects, making it valuable for specific applications in pharmaceuticals and agrochemicals .
特性
分子式 |
C15H17N |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
1-[3-(2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-6-3-4-9-15(11)14-8-5-7-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChIキー |
HAWLIJHOULCSIF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


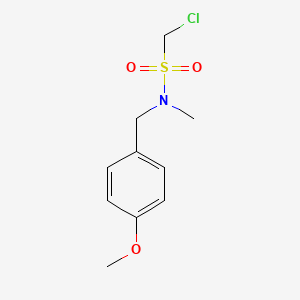
![tert-butyl N-[4-(pyrrolidin-3-yl)phenyl]carbamate](/img/structure/B13618219.png)

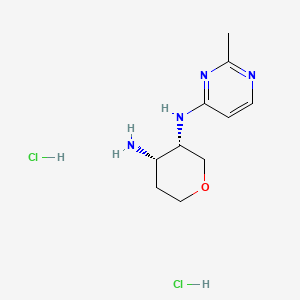
![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)
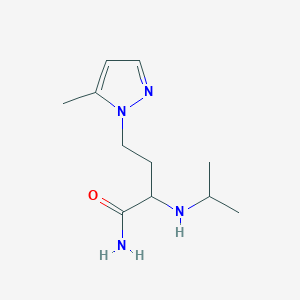
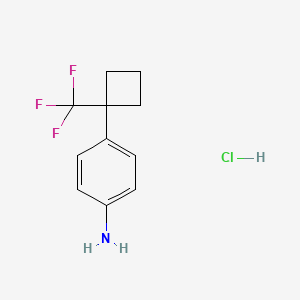
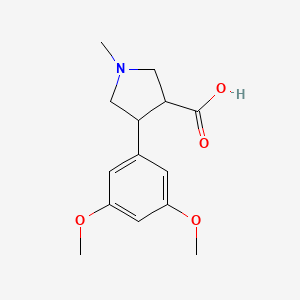
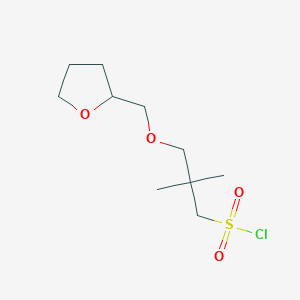

![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)
